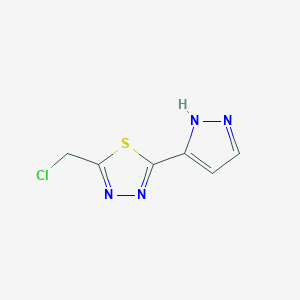
2-(chloromethyl)-5-(1H-pyrazol-5-yl)-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(chloromethyl)-5-(1H-pyrazol-5-yl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a chloromethyl group and a pyrazolyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-5-(1H-pyrazol-5-yl)-1,3,4-thiadiazole typically involves the reaction of 1H-pyrazole-3-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide to form the corresponding 1,3,4-thiadiazole derivative. This intermediate is then chloromethylated using chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-(chloromethyl)-5-(1H-pyrazol-5-yl)-1,3,4-thiadiazole can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The thiadiazole ring can participate in redox reactions, potentially altering its electronic properties.
Cyclization reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or primary amines under basic conditions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted thiadiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(chloromethyl)-5-(1H-pyrazol-5-yl)-1,3,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Agrochemicals: Possible use as a precursor for the synthesis of fungicides, herbicides, or insecticides.
Materials Science: Utilization in the development of novel materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-(chloromethyl)-5-(1H-pyrazol-5-yl)-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of protein-protein interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(chloromethyl)-5-(1H-pyrazol-1-yl)-1,3,4-thiadiazole: Similar structure but with a different substitution pattern on the pyrazole ring.
2-(methylthio)-5-(1H-pyrazol-3-yl)-1,3,4-thiadiazole: Contains a methylthio group instead of a chloromethyl group.
2-(chloromethyl)-5-(1H-imidazol-3-yl)-1,3,4-thiadiazole: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
2-(chloromethyl)-5-(1H-pyrazol-5-yl)-1,3,4-thiadiazole is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The presence of both a chloromethyl group and a pyrazolyl group on the thiadiazole ring provides a versatile scaffold for further chemical modifications and the development of new compounds with desired properties.
Eigenschaften
Molekularformel |
C6H5ClN4S |
|---|---|
Molekulargewicht |
200.65 g/mol |
IUPAC-Name |
2-(chloromethyl)-5-(1H-pyrazol-5-yl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C6H5ClN4S/c7-3-5-10-11-6(12-5)4-1-2-8-9-4/h1-2H,3H2,(H,8,9) |
InChI-Schlüssel |
PDFCQBJOWKSREA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NN=C1)C2=NN=C(S2)CCl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine](/img/structure/B8677788.png)
![N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)benzamide](/img/structure/B8677797.png)
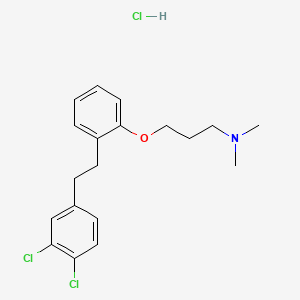
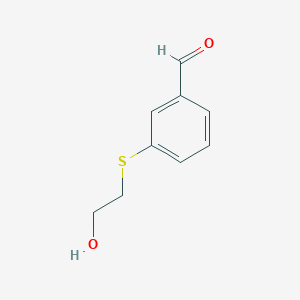
![8-Hydroxy-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B8677814.png)
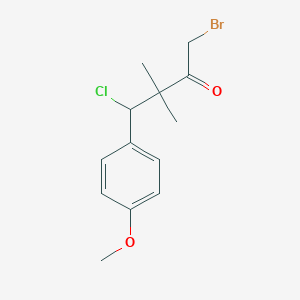
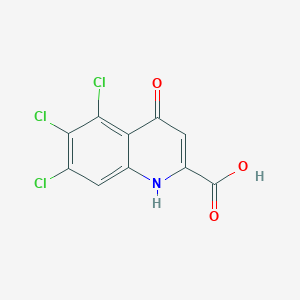
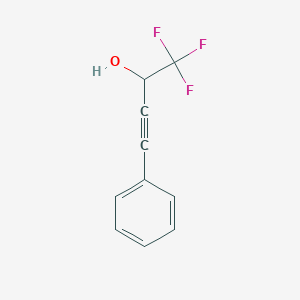
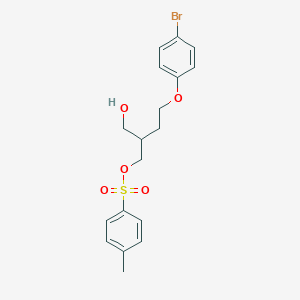

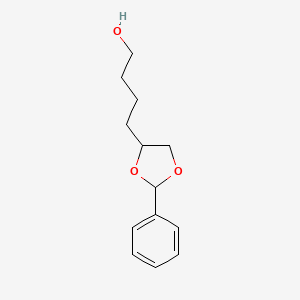
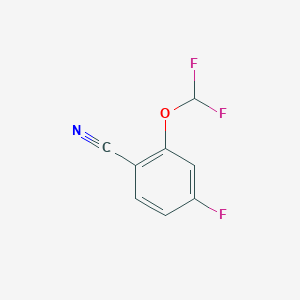
![[4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl] acetonitrile](/img/structure/B8677895.png)

